5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde
Description
5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde is a specialized organosilicon compound featuring a benzothiophene core substituted with a trimethylsilyl-protected ethynyl group at position 5 and a carbaldehyde functional group at position 2. This structure combines the electron-rich benzothiophene system with the steric and electronic effects of the trimethylsilyl (TMS) group, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira coupling) and materials science applications such as organic semiconductors or luminescent materials .
The carbaldehyde group provides a reactive site for further functionalization (e.g., condensation, reduction), while the TMS-ethynyl moiety enhances stability and solubility in nonpolar solvents. The compound’s unique electronic profile arises from the conjugation between the benzothiophene’s sulfur atom and the ethynyl linker, which can modulate charge transport properties in optoelectronic devices.
Properties
Molecular Formula |
C14H14OSSi |
|---|---|
Molecular Weight |
258.41 g/mol |
IUPAC Name |
5-(2-trimethylsilylethynyl)-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C14H14OSSi/c1-17(2,3)7-6-11-4-5-14-12(8-11)9-13(10-15)16-14/h4-5,8-10H,1-3H3 |
InChI Key |
YLJGZRFKTZCZKW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(C=C1)SC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Starting Material and Core Functionalization
The synthesis typically begins with the benzothiophene core, which can be prepared via established methods such as the cyclization of suitable thiophenic precursors or through directed lithiation and subsequent electrophilic substitution. The benzothiophene-2-carbaldehyde intermediate is often synthesized via Vilsmeier-Haack formylation of benzothiophene derivatives, employing reagents like POCl₃ and DMF under controlled conditions to introduce the aldehyde group at the 2-position.
- Vilsmeier-Haack formylation is the preferred route for aldehyde introduction.
- The reaction is performed under inert atmosphere (nitrogen or argon) to prevent oxidation.
- Reaction temperature is maintained around 0–25°C to control regioselectivity.
Preparation of the Ethynyl Fragment
The ethynyl group, specifically the trimethylsilyl (TMS) protected ethynyl, is introduced via Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or heteroaryl halide.
- Reagents: Trimethylsilylacetylene (TMS-acetylene), Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, CuI as a co-catalyst.
- Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- Base: Triethylamine or diisopropylethylamine.
- Temperature: Typically 25–50°C.
- Procedure: The benzothiophene-2-halide (preferably the bromide or iodide) undergoes Sonogashira coupling with TMS-acetylene in the presence of the palladium catalyst and copper co-catalyst, under inert atmosphere.
- Oxidative addition of the halide to Pd(0).
- Transmetalation with copper acetylide.
- Reductive elimination to form the ethynyl linkage.
- Formation of 5-[2-(Trimethylsilyl)ethynyl]-benzothiophene-2-halide.
Deprotection and Functionalization
In some protocols, the TMS group is retained during initial steps to protect the terminal alkyne, which can later be deprotected using mild fluoride sources such as tetrabutylammonium fluoride (TBAF) to generate the free ethynyl group for further reactions or applications.
- TBAF (1 M in THF), typically 0.1–1.0 equivalents.
- Reaction at room temperature for 5–30 minutes.
- The process is monitored by TLC or NMR to ensure complete removal of TMS.
Optional Further Functionalization
The aldehyde group at the 2-position of benzothiophene can be further modified via formylation, oxidation, or coupling reactions to introduce additional functionalities, depending on the target molecule's desired properties.
Summary of the Synthetic Route
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Formylation of benzothiophene | POCl₃, DMF | 0–25°C | Introduce aldehyde at position 2 |
| 2 | Halogenation of benzothiophene | NBS or NCS | Room temp | Prepare halide for coupling |
| 3 | Sonogashira coupling | TMS-acetylene, Pd catalyst, CuI | 25–50°C, inert atmosphere | Attach ethynyl group |
| 4 | TMS deprotection | TBAF | Room temp | Generate free ethynyl for further use |
Research Findings and Variations
Recent research indicates that the synthesis can be optimized by employing alternative catalysts such as Pd(0) complexes with phosphine ligands to improve yields and selectivity. Additionally, the use of microwave-assisted synthesis has been reported to reduce reaction times significantly.
In specific cases, the ethynyl group may be introduced via a Sonogashira coupling of a pre-formed benzothiophene-2-iodide with trimethylsilylacetylene, followed by deprotection if necessary. The choice of halogen (iodide vs bromide) influences the coupling efficiency, with iodides generally providing higher reactivity.
Data Tables
| Method | Reagents | Solvent | Catalyst | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| Sonogashira coupling | TMS-acetylene, Pd(PPh₃)₄, CuI | THF | Pd, CuI | 25–50°C | 70–85% | Widely used, high efficiency |
| Direct halogenation | NBS, NCS | CHCl₃ | None | Room temp | Variable | For halogenation step prior to coupling |
| TMS deprotection | TBAF | THF | None | Room temp | >95% | For removing TMS group |
Chemical Reactions Analysis
Cross-Coupling Reactions Involving the TMS-Ethynyl Group
The TMS-ethynyl group participates in Sonogashira couplings and desilylation-mediated reactions :
-
TMS Deprotection : Fluoride ions (e.g., TBAF, CsF) cleave the TMS group, generating terminal alkynes. For example, in a Pd-catalyzed coupling with aryl halides, the deprotected ethynyl group reacts to form diaryl acetylenes.
Conditions : CsF (9.0 equiv), CO₂ atmosphere, room temperature, 24 h.
Yield : ~20–82% for analogous benzo[b]thiophene systems . -
Alkyne Functionalization : The ethynyl group undergoes cyclization with aldehydes under BF₃·OEt₂ catalysis, forming fused bicyclic structures.
Example : Reaction with allylsilanes yields exo-methylene cycloheptynol complexes (75% yield) .
Aldehyde-Directed Transformations
The aldehyde group serves as a site for condensation and nucleophilic addition :
-
Chalcone Formation : Condensation with acetophenones under basic conditions produces benzothiophene-chalcone hybrids.
Conditions : NaOH (aq), ethanol, reflux.
Biological Relevance : Resulting chalcones show cholinesterase inhibition (e.g., IC₅₀ = 24.35 μM for BChE) . -
Reductive Amination : Reaction with primary amines and NaBH₄ gives secondary amines.
Application : Synthesizing analogs for pharmacological screening .
Electrophilic Aromatic Substitution on the Benzothiophene Core
The electron-rich benzothiophene ring undergoes C–H activation and oxidative coupling :
-
Pd-Catalyzed Olefination : Oxidative Heck reactions with styrenes/acrylates at the C2 position.
Conditions : Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), DMF, 100°C.
Yield : 54–72% for substituted benzo[b]thiophenes . -
Sulfonation : Treatment with H₂O₂/AcOH forms sulfone derivatives.
Example : Benzo[b]thiophene 1,1-dioxides are synthesized in 54% yield under these conditions .
Transition-Metal-Catalyzed Cycloadditions
The ethynyl group participates in [2+2+2] cyclotrimerization and annulation :
-
Cobalt-Mediated Cyclization : Reaction with Co₂(CO)₈ forms hexacarbonyl dicobalt complexes.
Conditions : Co₂(CO)₈ (1.1 equiv), CH₂Cl₂, 0°C → RT.
Outcome : Fused bicyclic products (44–85% yield) .
Oxidation and Reduction Pathways
-
Aldehyde Oxidation : MnO₂ or PCC oxidizes the aldehyde to a carboxylic acid.
Application : Synthesis of 4-chlorobenzo[b]thiophene-3-carboxylic acid (56% yield) . -
Ethynyl Reduction : Hydrogenation over Lindlar catalyst selectively reduces the ethynyl to cis-alkene.
Table 1: Representative Reactions and Yields
Table 2: Influence of Ligands on Enantioselectivity
Mechanistic Insights
Scientific Research Applications
5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the trimethylsilyl-ethynyl group can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, we compare 5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde with three analogs:
5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine (, HB393)
- Structure : Pyridine ring with a TMS-ethynyl group at position 3, chlorine at position 5, and an amine group at position 2.
- Key Differences :
- Aromatic System : Pyridine (N-heterocycle) vs. benzothiophene (S-heterocycle fused with benzene). Pyridine’s electron-deficient nature contrasts with benzothiophene’s electron-rich system.
- Functional Groups : Amine (-NH₂) vs. carbaldehyde (-CHO). The amine group enhances nucleophilicity, while the carbaldehyde offers electrophilic reactivity.
- Applications : Pyridine derivatives like HB393 are often used in pharmaceutical intermediates due to their nitrogen-based reactivity, whereas the benzothiophene analog is geared toward materials science.
- Price Comparison : Both compounds share similar pricing tiers (e.g., 1 g for ~$240–250), reflecting their niche synthetic utility .
5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde ()
- Structure : Terthiophene backbone (three linked thiophene rings) with a carbaldehyde group at position 2.
- Key Differences :
- Conjugation Length : The terthiophene system provides extended π-conjugation, favoring charge transport in organic electronics.
- Substituents : Lacks the TMS-ethynyl group but includes thiophene rings, which enhance planarity and conductivity.
- Solubility : The TMS group in the target compound improves solubility in organic solvents compared to the unmodified terthiophene.
- Applications : Terthiophene derivatives are widely used in organic field-effect transistors (OFETs) and solar cells, whereas the TMS-ethynyl benzothiophene may excel in luminescent materials or as a precursor for metal-organic frameworks (MOFs) .
Generic Benzothiophene Carbaldehyde Derivatives
- Example : 5-Bromo-1-benzothiophene-2-carbaldehyde.
- Key Differences: Substituent: Bromine at position 5 vs. TMS-ethynyl. Bromine enables Suzuki-Miyaura coupling, whereas TMS-ethynyl facilitates Sonogashira reactions. Electronic Effects: Bromine is electron-withdrawing, reducing the electron density of the benzothiophene core compared to the TMS-ethynyl group, which is mildly electron-donating.
Data Table: Comparative Analysis
| Property | 5-[2-(TMS)ethynyl]-1-benzothiophene-2-carbaldehyde | 5-Chloro-3-(TMS-ethynyl)pyridin-2-amine | 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₄OSSi | C₁₀H₁₁ClN₂Si | C₁₃H₈OS₃ |
| Aromatic System | Benzothiophene | Pyridine | Terthiophene |
| Key Functional Groups | -CHO, -C≡C-Si(CH₃)₃ | -NH₂, -Cl, -C≡C-Si(CH₃)₃ | -CHO, three thiophene rings |
| Solubility | High in THF, DCM | Moderate in polar aprotic solvents | Low in nonpolar solvents |
| Primary Applications | Organic electronics, cross-coupling | Pharmaceuticals, agrochemicals | OFETs, photovoltaic cells |
| Price (1 g) | ~$240–250 (inferred) | $240 | Not listed |
Biological Activity
5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde, also known by its CAS number 206768-50-5, is a compound with significant potential in various biological applications. Its unique structure, which includes a thiophene ring and a trimethylsilyl group, positions it as an interesting candidate for research in medicinal chemistry and pharmacology.
- Molecular Formula : C10H12OSSi
- Molecular Weight : 208.35 g/mol
- CAS Number : 206768-50-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the trimethylsilyl group enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.
Antiviral Activity
Recent studies have indicated that derivatives of benzothiophene compounds exhibit antiviral properties. For instance, compounds similar to 5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde have shown effectiveness against viruses such as the Hepatitis C virus (HCV) and other RNA viruses. The compound's structure allows it to inhibit viral replication by targeting viral enzymes critical for their life cycle.
| Compound | Virus Targeted | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | HCV | 0.54 | |
| Compound B | TMV | 3.4 | |
| Compound C | HIV | 0.26 |
Anticancer Activity
Preliminary investigations into the anticancer potential of benzothiophenes suggest that they may induce apoptosis in cancer cells through various pathways, including the modulation of cell signaling pathways involved in cell survival and death.
Study on Antiviral Efficacy
In a study published in MDPI, a series of benzothiophene derivatives were synthesized and tested for their antiviral activity against HCV. The results demonstrated that certain modifications to the benzothiophene structure significantly enhanced antiviral efficacy, with some compounds achieving low IC50 values, indicating high potency against viral replication .
Anticancer Research
Another research effort focused on the anticancer properties of thiophene derivatives, including 5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde. The study found that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting potential as therapeutic agents in oncology .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
